Bienvenue dans la boutique en ligne BenchChem!

Thiourea, 9H-fluoren-2-yl-

HCV Inhibitor Conformational Restriction SAR

Thiourea, 9H-fluoren-2-yl- (also known as N-(9H-fluoren-2-yl)thiourea) is a synthetic organosulfur compound (C14H12N2S, MW 240.32 g/mol) that integrates a thiourea moiety directly onto the rigid, planar fluorene backbone. This structural fusion creates a conformationally-restricted analog, distinct from flexible alkyl or simple aryl thioureas, and is a key member of a class of compounds specifically designed and investigated as novel inhibitors of the Hepatitis C Virus (HCV).

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 106788-62-9
Cat. No. B3059652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, 9H-fluoren-2-yl-
CAS106788-62-9
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)N
InChIInChI=1S/C14H12N2S/c15-14(17)16-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H3,15,16,17)
InChIKeyCVQDYBYEKHWWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea, 9H-fluoren-2-yl- (CAS 106788-62-9): A Conformationally-Restricted Thiourea Scaffold for HCV Inhibitor Research


Thiourea, 9H-fluoren-2-yl- (also known as N-(9H-fluoren-2-yl)thiourea) is a synthetic organosulfur compound (C14H12N2S, MW 240.32 g/mol) that integrates a thiourea moiety directly onto the rigid, planar fluorene backbone . This structural fusion creates a conformationally-restricted analog, distinct from flexible alkyl or simple aryl thioureas, and is a key member of a class of compounds specifically designed and investigated as novel inhibitors of the Hepatitis C Virus (HCV) [1]. Commercially available at a minimum purity of 95% for research purposes , its value proposition is rooted in its established and quantifiable anti-HCV activity, favorable selectivity index, and superior pharmacokinetic profile in preclinical assays compared to close structural analogs like its fluorenone counterpart [1].

Why Simple Thiourea or Fluorene Analogs Cannot Replace Thiourea, 9H-fluoren-2-yl- (CAS 106788-62-9) in HCV Research


Generic substitution is precluded by the critical role of conformational restriction. The rigid fluorene scaffold locks the thiourea group in a specific spatial orientation essential for biological activity, a concept distinct from flexible-chain thioureas. For instance, simply replacing the fluorene with a 9-fluorenone (a related, common analog) to create compound 4c results in a significant loss of potency, increased cytotoxicity, and markedly inferior pharmacokinetic (PK) properties [1]. This demonstrates that minor structural deviations drastically impact the compound's performance profile. Selecting the exact (9H-fluoren-2-yl)thiourea scaffold is therefore crucial for maintaining the high selectivity index and drug-like properties observed in HCV replicon assays, as even closely related in-class compounds do not show the same balance of potency, safety, and PK behavior [1].

Quantitative Evidence for Differentiating Thiourea, 9H-fluoren-2-yl- (CAS 106788-62-9) from Structural Analogs


Direct Head-to-Head Comparison: Superior Anti-HCV Potency, Lower Cytotoxicity, and Better Pharmacokinetics Versus Fluorenone Compound 4c

In a direct, head-to-head comparison, the fluorene-based thiourea compound (designated as compound 4b in the study, which is structurally identical to Thiourea, 9H-fluoren-2-yl-) was directly compared to its corresponding fluorenone analog (compound 4c) in an HCV subgenomic replicon assay [1]. Compound 4b demonstrated the most potent anti-HCV activity among all tested compounds, with an EC50 of 0.3 μM, while showing low cytotoxicity (CC50 > 50 μM), resulting in a selectivity index (CC50/EC50) of >166.7. Critically, the study also explicitly reports that compound 4b had 'significantly better pharmacokinetic properties' than its fluorenone comparator 4c, directly highlighting the functional advantage of the fluorene scaffold over a closely related structural alternative [1].

HCV Inhibitor Conformational Restriction SAR Pharmacokinetics

Class-Level Structural Confirmation: Explicit Identity as Conformationally-Restricted Scaffold in HCV Patent Literature

The compound (9H-Fluoren-2-yl)-thiourea is explicitly listed as Compound 37 in a foundational patent application (US20080096875A1) covering thiourea compounds for treating Hepatitis C virus infection [1]. This patent establishes the compound as a key member of a structurally defined class of conformationally-restricted thiourea analogs. The fluorene ring system is a core feature differentiating this class from other arylthiourea patents, where simple phenyl groups are common. This formal classification and its direct naming in the patent claims reinforce its distinct identity and specific application, providing clear IP context for procurement in antiviral drug discovery programs.

Patent Analysis Chemical Structure Drug Discovery HCV

Physicochemical Differentiation: Enhanced Lipophilicity (LogP) for Cellular Permeability over Unsubstituted Thiourea

The introduction of the extended, planar fluorene ring system significantly alters the physicochemical properties of the thiourea core, a critical factor for biological activity and formulation. The predicted LogP of Thiourea, 9H-fluoren-2-yl- is approximately 2.67 , which is notably higher than that of unsubstituted thiourea (LogP ~ -0.92). This increased lipophilicity is a direct consequence of the fluorene substitution and is a key differentiator for membrane permeability in cell-based assays. The high lipophilicity is critical for the compound's potent cellular anti-HCV activity reported elsewhere [1], as it facilitates passive diffusion across cell membranes, a mechanistic advantage over purely polar, generic thioureas.

Lipophilicity LogP Drug-likeness Physicochemical Properties

Validated Application Scenarios for Thiourea, 9H-fluoren-2-yl- (CAS 106788-62-9) Stemming from Quantitative Evidence


Lead Compound Benchmark in HCV Subgenomic Replicon Assays for Antiviral Screening

Given its established EC50 of 0.3 μM and a selectivity index of >166.7 against an HCV replicon [1], Thiourea, 9H-fluoren-2-yl- serves as an ideal benchmark compound. Researchers can use this molecule as a positive control to validate new assay protocols, screen novel compound libraries, or compare the potency and cytotoxicity of new chemical entities. Its well-defined selectivity window provides a clear go/no-go criterion for hit selection, directly differentiating potent antivirals from compounds that merely cause non-specific cellular toxicity.

Critical Scaffold for Structure-Activity Relationship (SAR) Studies on Conformational Restriction

The direct, quantitative superiority of the fluorene substitution over the fluorenone analog (compound 4c) establishes this molecule as a pivotal tool for medicinal chemistry [1]. Procurement is essential for SAR expansion programs aiming to probe the effects of scaffold rigidity on target binding. Scientists can use this compound as a parent structure to systematically introduce substituents on the fluorene ring (as indicated by the patent literature [2]) to map interactions with the HCV NS5A or NS5B proteins, confident that the core scaffold provides an optimal starting point for potency and drug-likeness.

Reference Standard for Physicochemical and Pharmacokinetic Profiling of Thiourea-Based Antivirals

The compound's high LogP (2.67) and its documented superior pharmacokinetic properties relative to other analogs [1] make it a valuable reference standard for DMPK (Drug Metabolism and Pharmacokinetics) studies. Research groups developing next-generation antivirals can use this compound to calibrate their in vitro ADME assays (e.g., permeability, microsomal stability) and benchmark the PK profiles of their own novel analogs against a molecule with a known, favorable in vivo performance envelope.

Quote Request

Request a Quote for Thiourea, 9H-fluoren-2-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.